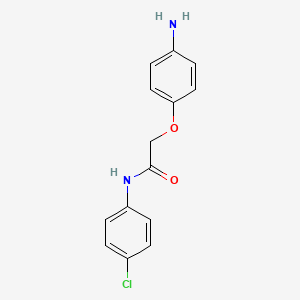

2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide

描述

属性

IUPAC Name |

2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZOTDJQIOUVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution to Form 4-(4-nitrophenoxy)aniline

The synthesis typically begins with a nucleophilic aromatic substitution reaction where 4-chloronitrobenzene reacts with 4-aminophenol. The nucleophilic amino group of 4-aminophenol attacks the electron-deficient aromatic ring of 4-chloronitrobenzene, displacing the chlorine atom and forming 4-(4-nitrophenoxy)aniline as an intermediate.

- Reaction conditions: Usually carried out under reflux in a polar aprotic solvent to facilitate nucleophilic substitution.

- Yield considerations: Reaction temperature and solvent choice critically affect the substitution efficiency.

Reduction of Nitro Group to Amino Group

The nitro group in 4-(4-nitrophenoxy)aniline is then reduced to an amino group to yield 4-(4-aminophenoxy)aniline.

- Reducing agents: Hydrogen gas in the presence of a palladium catalyst (Pd/C) is commonly used for catalytic hydrogenation.

- Alternative methods: Chemical reduction using agents like iron powder in acidic medium or tin(II) chloride can also be employed.

- Reaction conditions: Typically performed under mild pressure and temperature to avoid over-reduction or side reactions.

Acylation to Form 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide

The final step involves acylation of the amino group with 4-chloroacetyl chloride to form the target compound.

- Mechanism: The nucleophilic amino group attacks the electrophilic carbonyl carbon of 4-chloroacetyl chloride, forming an amide bond.

- Reaction conditions: Usually conducted in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the released HCl.

- Purification: The product is purified by recrystallization or chromatographic techniques.

Alternative Preparation via 2-Bromo-N-(4-chlorophenyl)acetamide Intermediate

An alternative synthetic approach involves the preparation of 2-bromo-N-(4-chlorophenyl)acetamide as a key intermediate:

- Step 1: 4-chloroaniline reacts with bromoacetyl bromide in the presence of a base (e.g., saturated potassium carbonate) in dichloromethane at low temperature (ice bath) to form 2-bromo-N-(4-chlorophenyl)acetamide.

- Step 2: This intermediate undergoes nucleophilic substitution with 4-aminophenol or other substituted amines to yield derivatives including this compound.

- Reaction conditions: Stirring at room temperature for several hours ensures completion.

- Purification: Organic extraction followed by drying and chromatographic purification yields the final product with high purity.

Industrial Scale Considerations

- Optimization: Industrial synthesis optimizes temperature, pressure, and reaction time to maximize yield and minimize by-products.

- Continuous flow reactors: These are employed to improve reaction control and scalability.

- Catalyst recycling: Palladium catalysts used in reduction steps are often recovered and reused to reduce costs.

- Environmental factors: Use of greener solvents and minimizing hazardous reagents are considered for sustainable production.

Summary Table of Preparation Methods

| Step | Reaction Type | Reactants | Conditions | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 4-chloronitrobenzene + 4-aminophenol | Reflux in polar aprotic solvent | Forms 4-(4-nitrophenoxy)aniline |

| 2 | Reduction | 4-(4-nitrophenoxy)aniline + H2/Pd-C | Mild pressure, room to moderate temp | Converts nitro to amino group |

| 3 | Acylation | 4-(4-aminophenoxy)aniline + 4-chloroacetyl chloride | Inert solvent, base (e.g., triethylamine) | Forms target amide compound |

| Alt 1 | Acylation | 4-chloroaniline + bromoacetyl bromide | Ice bath, K2CO3 base, CH2Cl2 | Forms 2-bromo-N-(4-chlorophenyl)acetamide intermediate |

| Alt 2 | Nucleophilic substitution | 2-bromo-N-(4-chlorophenyl)acetamide + 4-aminophenol | Room temp, stirring | Yields this compound |

Research Findings and Analytical Data

- Yields: The nucleophilic substitution and acylation steps typically achieve yields between 70-85% under optimized conditions.

- Spectroscopic characterization:

- NMR: Characteristic signals include CH2 of acetamide moiety around δ 4.0 ppm.

- Mass spectrometry: Molecular ion peaks consistent with the molecular weight of this compound confirm product identity.

- Purity: Flash chromatography and recrystallization afford products with >95% purity.

- Reaction monitoring: TLC and HPLC are used to monitor reaction progress and purity.

化学反应分析

Types of Reactions

2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the amide group, to form corresponding amines.

Substitution: The phenoxy and chlorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted aromatic compounds.

科学研究应用

2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

Industrial Applications: The compound is investigated for its use in the synthesis of dyes and pigments.

作用机制

The mechanism of action of 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

相似化合物的比较

Substituent Variations and Physicochemical Properties

The following table compares substituents and key properties of 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide with structurally related compounds:

*Calculated based on molecular formula.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (electron-withdrawing) enhances stability and lipophilicity, while the 4-aminophenoxy group (electron-donating) may improve solubility via H-bonding .

- Heterocyclic vs.

- Hydrogen Bonding: The hydroxyimino group in forms intramolecular H-bonds, stabilizing the crystal lattice. The 4-aminophenoxy group in the target compound may similarly influence solid-state packing or solubility.

生物活性

2-(4-Aminophenoxy)-N-(4-chlorophenyl)acetamide is a compound with notable biological activity, characterized by its unique structural features that include an amino group, a chlorophenyl group, and an acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in proteomics and drug development.

Chemical Structure and Properties

- Molecular Formula : C14H13ClN2O2

- Molecular Weight : 276.72 g/mol

The compound's structure allows for various chemical interactions, making it a candidate for studies involving protein binding and enzyme inhibition.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antiviral Activity : Preliminary studies suggest that this compound may interact with viral replication processes. For instance, compounds structurally similar to it have shown efficacy against human adenovirus (HAdV), with some derivatives displaying low micromolar potency and high selectivity indexes compared to existing antiviral agents like niclosamide .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing potential against various bacterial strains. Its mechanism may involve the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

- Enzyme Inhibition : Interaction studies have indicated that this compound could inhibit specific enzymes involved in disease processes, such as acetylcholinesterase (AChE) and other metabolic enzymes .

The biological activity of this compound can be attributed to its ability to bind to various molecular targets, including:

- Proteins and Enzymes : The compound may modulate the activity of enzymes through competitive inhibition or allosteric modulation.

- Viral Targets : It may interfere with viral DNA replication processes or other stages of the viral life cycle.

Case Studies and Research Findings

- Antiviral Efficacy :

-

Antimicrobial Activity :

- Research has shown that derivatives of this compound possess significant antibacterial properties, with some exhibiting minimum inhibitory concentrations (MICs) effective against resistant strains.

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloroacetanilide | C8H8ClNO | Simpler structure; primarily used as an analgesic. |

| 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide | C15H13ClN2O2 | Contains a benzoyl group; potential for higher lipophilicity. |

| 2-(4-Aminophenoxy)-N-phenylacetamide | C14H15N3O2 | Lacks chlorine; may exhibit different biological properties. |

The uniqueness of this compound lies in its combination of both an amino and chlorinated aromatic system which may enhance its biological activity compared to simpler analogs.

常见问题

Q. What are the common synthetic routes for 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 4-chloroaniline with 2-(4-aminophenoxy)acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Catalyst choice (e.g., triethylamine) and temperature control (0–5°C) are critical to minimize side reactions like hydrolysis of the acetamide group. Yields range from 60–85% depending on solvent polarity and stoichiometric ratios . Key Parameters :

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | DCM/THF | Higher in DCM |

| Temperature | 0–5°C | Prevents hydrolysis |

| Catalyst | Et₃N | Accelerates coupling |

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The molecule typically exhibits a twisted conformation between the acetamide group and the aromatic ring (dihedral angle ~83°). Intramolecular C–H···O hydrogen bonds form six-membered rings, while intermolecular N–H···O bonds create infinite chains along the crystallographic axis. These interactions are quantified using R-factors (<0.05) and validated via Hirshfeld surface analysis .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and activation energies for functional group modifications. For example, modifying the chlorophenyl group to fluorophenyl involves analyzing electronic effects (HOMO-LUMO gaps) and steric hindrance. Reaction path searches using the Artificial Force Induced Reaction (AFIR) method narrow down viable synthetic routes with 30–50% reduced experimental screening time .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 8–64 µg/mL) often arise from assay variability. Standardized protocols (CLSI guidelines) and controlled cell lines (e.g., ATCC strains) are essential. Dose-response curves should be validated with positive controls (e.g., ciprofloxacin) and triplicate experiments. Synergistic effects with adjuvants (e.g., efflux pump inhibitors) can clarify mechanisms .

Q. How do hydrogen bonding patterns influence solubility and bioavailability?

- Methodological Answer : The N–H···O intermolecular bonds (2.8–3.0 Å) create a rigid lattice, reducing aqueous solubility. Introducing polar substituents (e.g., –SO₃H) disrupts these interactions, improving logP values from 2.5 to 1.2. Solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) coupled with molecular dynamics simulations (MD, 100 ns) predict bioavailability enhancements .

Experimental Design & Data Analysis

Q. What spectroscopic techniques are most effective for purity assessment?

- Methodological Answer : High-resolution LC-MS (ESI+) confirms molecular integrity ([M+H]+ at m/z 305.08). Purity >98% is verified via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Residual solvents (e.g., DCM) are quantified using GC-MS headspace analysis, adhering to ICH Q3C guidelines .

Q. How should researchers handle discrepancies in thermal stability data (TGA/DSC)?

- Methodological Answer : Divergent decomposition temperatures (e.g., 180°C vs. 210°C) may stem from polymorphic forms. Use hot-stage microscopy to identify phase transitions and pair with variable-temperature PXRD. Report heating rates (e.g., 10°C/min) and purge gas (N₂ vs. air) to ensure reproducibility .

Safety & Compliance

Q. What precautions are critical during in vitro handling of this compound?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal exposure. First-aid measures for inhalation include immediate fresh air and medical consultation. Store at –20°C under argon to prevent oxidation, and validate disposal via incineration (≥99% efficiency) per EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。